molecular formula C19H13N3O2S B11374632 6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11374632
M. Wt: 347.4 g/mol
InChI Key: VAAUQOIAHGQVPH-UHFFFAOYSA-N
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Description

6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the condensation of benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. This intermediate is then reacted with 2-oxo-2-phenylethyl thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Studies have indicated its potential in treating conditions such as cancer and bacterial infections due to its ability to inhibit specific enzymes and pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 2-Phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Uniqueness

What sets 6-Oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile apart is its unique combination of functional groups. The presence of both the sulfanyl and carbonitrile groups allows for a wide range of chemical reactions and biological interactions, making it a highly versatile compound in both research and industrial applications.

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

6-oxo-2-phenacylsulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H13N3O2S/c20-11-15-17(14-9-5-2-6-10-14)21-19(22-18(15)24)25-12-16(23)13-7-3-1-4-8-13/h1-10H,12H2,(H,21,22,24)

InChI Key

VAAUQOIAHGQVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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